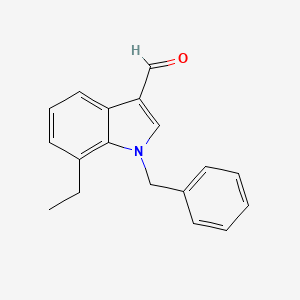

1-Benzyl-7-ethylindole-3-carbaldehyde

Description

Properties

Molecular Formula |

C18H17NO |

|---|---|

Molecular Weight |

263.3 g/mol |

IUPAC Name |

1-benzyl-7-ethylindole-3-carbaldehyde |

InChI |

InChI=1S/C18H17NO/c1-2-15-9-6-10-17-16(13-20)12-19(18(15)17)11-14-7-4-3-5-8-14/h3-10,12-13H,2,11H2,1H3 |

InChI Key |

IHHYAZNNSRQODB-UHFFFAOYSA-N |

SMILES |

CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3)C=O |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3)C=O |

Origin of Product |

United States |

Synthesis of 7 Ethylindole:

A common method for the synthesis of 7-substituted indoles is the catalytic dehydrocyclization of corresponding anilines. For instance, 7-ethylindole (B1586515) can be produced by the catalytic dehydrocyclization of 2,6-diethylaniline in the presence of a copper chromite catalyst at high temperatures (500-700 °C). google.comgoogle.com This method provides a direct route to the desired indole (B1671886) scaffold. Another approach involves the reaction of 2-ethylaniline with an appropriate synthon, which can also be catalyzed. google.compatsnap.comgoogleapis.com

N Benzylation of 7 Ethylindole:

The introduction of the benzyl (B1604629) group onto the indole (B1671886) nitrogen can be achieved through various N-alkylation methods. A catalytic approach involves the use of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the reaction between 7-ethylindole (B1586515) and benzyl chloride. google.com This method is efficient and proceeds in good yield. It is important to control the reaction conditions to ensure selective N-alkylation over C-alkylation. While palladium-catalyzed methods have been developed for C3-benzylation of indoles, careful selection of catalysts and conditions is necessary to favor the desired N-benzylation. nih.govacs.org

C3 Formylation of 1 Benzyl 7 Ethylindole:

Reactions of the Indole-3-carbaldehyde Moiety

The indole-3-carbaldehyde moiety is a reactive and versatile functional group that undergoes a variety of transformations, primarily centered around the aldehyde group. These reactions include condensations, nucleophilic additions, and reductions, which allow for the synthesis of a wide array of more complex indole derivatives.

Condensation Reactions at the Formyl Group

The formyl group of 1-benzyl-7-ethylindole-3-carbaldehyde readily participates in condensation reactions with compounds containing an active methylene (B1212753) group. These reactions are fundamental for carbon-carbon bond formation and the synthesis of substituted alkenes.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction. rsc.org In the case of indole-3-carbaldehydes, this reaction is typically catalyzed by a weak base and leads to the formation of α,β-unsaturated products. rsc.orgacgpubs.org A variety of active methylene compounds can be employed, leading to a diverse range of substituted indole derivatives. acgpubs.org For instance, the reaction of indole-3-carboxaldehyde (B46971) with malononitrile (B47326) in the presence of piperidine (B6355638) in benzene (B151609) at room temperature yields the corresponding Knoevenagel adduct in good yield. nih.govacs.org Similarly, condensation with other active methylene compounds like dimethyl malonate, diethyl malonate, and ethyl nitroacetate (B1208598) can be achieved using a catalyst system of acetic acid and piperidine. acgpubs.org

Table 1: Examples of Knoevenagel Condensation with Indole-3-carbaldehydes

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Time | Temperature | Product | Yield (%) | Reference |

| Indole-3-carboxaldehyde | Malononitrile | Piperidine/Benzene | - | Room Temp. | 2-(1H-indol-3-ylmethylene)malononitrile | 82 | nih.govacs.org |

| Indole-3-carboxaldehyde | Dimethyl Malonate | Acetic Acid, Piperidine/Ethanol | - | - | Dimethyl 2-(1H-indol-3-ylmethylene)malonate | - | acgpubs.org |

| Indole-3-carboxaldehyde | Diethyl Malonate | Acetic Acid, Piperidine/Ethanol | - | - | Diethyl 2-(1H-indol-3-ylmethylene)malonate | - | acgpubs.org |

| Indole-3-carboxaldehyde | Ethyl Nitroacetate | Acetic Acid, Piperidine/Ethanol | - | - | Ethyl 2-nitro-3-(1H-indol-3-yl)acrylate | - | acgpubs.org |

The Henry reaction, or nitroaldol reaction, involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and an aldehyde or ketone. ugm.ac.id This reaction is a valuable method for the synthesis of β-nitro alcohols, which are versatile intermediates that can be further transformed into other functional groups. ugm.ac.id The reaction of indole-3-carbaldehyde with nitromethane, for example, can be catalyzed by ammonium (B1175870) acetate (B1210297) at elevated temperatures to produce 3-(2-nitrovinyl)indole. derpharmachemica.com This reaction can also be performed under milder, asymmetric conditions using chiral catalysts to afford enantioenriched products. mdpi.com

Table 2: Examples of Henry Reaction with Indole-3-carbaldehydes

| Aldehyde | Nitroalkane | Catalyst/Base/Solvent | Time | Temperature | Product | Yield (%) | Reference |

| Indole-3-carboxaldehyde | Nitromethane | Ammonium Acetate | 30 min | 110°C | 3-(2-Nitrovinyl)indole | - | derpharmachemica.com |

| 2-Nitrobenzaldehyde | Nitromethane | L4-Cu(OAc)₂·H₂O/Ethanol | 24-48 h | Room Temp. | (R)-1-(2-Nitrophenyl)-2-nitroethanol | up to >99 | mdpi.com |

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the synthesis of alkenes from aldehydes and ketones. sciepub.comvaia.com The Wittig reaction utilizes a phosphonium (B103445) ylide, while the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic. thieme-connect.comwikipedia.org These reactions offer a high degree of control over the location of the newly formed double bond. The stereoselectivity of the HWE reaction typically favors the formation of (E)-alkenes. thieme-connect.comwikipedia.org For example, the reaction of 1-methyl-indole-carboxaldehyde with methyltriphenylphosphonium (B96628) bromide can be used to synthesize the corresponding vinylindole. reddit.com The HWE reaction of aldehydes with triethyl phosphonoacetate, often catalyzed by a base like DBU, provides a highly E-selective route to α,β-unsaturated esters. rsc.org

Table 3: Examples of Wittig and Horner-Wadsworth-Emmons Reactions

| Aldehyde | Reagent | Base/Solvent | Time | Temperature | Product | Yield (%) | Stereoselectivity | Reference |

| 1-Methyl-indole-carboxaldehyde | Methyltriphenylphosphonium bromide | n-BuLi/THF | - | 0°C | 1-Methyl-3-vinyl-1H-indole | 43 | - | reddit.com |

| Benzaldehyde | Triethyl phosphonoacetate | DBU/K₂CO₃ (solvent-free) | - | - | Ethyl cinnamate | - | 99:1 (E:Z) | rsc.org |

| trans-Cinnamaldehyde | Methyltriphenylphosphonium bromide | n-BuLi/THF | 12 h | Room Temp. | 1-Phenyl-1,3-butadiene | 86.5 | - | rsc.org |

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the formyl group in 1-benzyl-7-ethylindole-3-carbaldehyde is electrophilic and susceptible to attack by various nucleophiles. mdma.ch A common example is the addition of Grignard reagents, which typically leads to the formation of secondary alcohols. libretexts.org However, in the case of N-alkylated indole-3-carboxaldehydes, an unusual reaction pathway can occur. The reaction of N-methyl indole-3-carboxaldehyde with phenylmagnesium bromide has been observed to yield a phenyl bis(indolyl)methane product instead of the expected alcohol. This is attributed to the electron-donating nature of the indole nitrogen, which reduces the electrophilicity of the carbonyl group. rsc.org

Table 4: Nucleophilic Addition of Grignard Reagents to Indole-3-carbaldehydes

| Aldehyde | Grignard Reagent | Solvent | Product | Yield (%) | Reference |

| N-Methyl indole-3-carboxaldehyde | Phenylmagnesium Bromide | Diethyl ether/THF (2:1) | Phenyl bis(1-methyl-1H-indol-3-yl)methane | 76 | rsc.org |

| Indole-3-carboxaldehyde | Phenylmagnesium Bromide | Diethyl ether/THF (2:1) | Phenyl bis(1H-indol-3-yl)methane | 92 | rsc.org |

| Cyclopentanone | Methylmagnesium Bromide | - | 1-Methylcyclopentanol | - | vaia.com |

Selective Reduction of the Formyl Group to Corresponding Alcohols and Methyl Groups

The formyl group of 1-benzyl-7-ethylindole-3-carbaldehyde can be selectively reduced to a hydroxymethyl group (an alcohol) or a methyl group. The reduction to the corresponding alcohol, 1-benzyl-7-ethyl-1H-indol-3-yl)methanol, can be readily achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. mdpi.comjconsortium.comnih.gov This method is generally high-yielding and chemoselective, leaving other functional groups in the molecule intact. jconsortium.com

Further reduction to the methyl group (to form 1-benzyl-7-ethyl-3-methyl-1H-indole) typically requires more forcing conditions. One common method is the Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. Alternatively, the reduction can be achieved through a two-step process involving initial reduction to the alcohol, followed by conversion to a halide and subsequent reduction. Another approach involves the reduction of an intermediate, such as a nitrovinylindole (formed via a Henry reaction), using a strong reducing agent like lithium aluminum hydride (LiAlH₄). derpharmachemica.com The reduction of indoles with sodium borohydride in carboxylic acid media can also lead to the reduction of the indole double bond and alkylation of the nitrogen. mdma.ch

Table 5: Selective Reduction of the Formyl Group

| Starting Material | Reagent(s) | Solvent | Product | Yield (%) | Reference |

| Indole-3-carboxaldehyde | Sodium Borohydride | Alcoholic medium | Indole-3-carbinol | - | mdpi.com |

| Indole-3-carboxaldehyde | Sodium Borohydride | Methanol | Indole-3-carbinol | - | nih.gov |

| 3-(2-Nitrovinyl)indole | Lithium Aluminum Hydride | Dry Ether | Tryptamine | - | derpharmachemica.com |

| Indole | Sodium Borohydride | Acetic Acid | N-Ethylindoline | 86 | mdma.ch |

Oxidative Transformations of the Formyl Group to Carboxylic Acids

The aldehyde functional group at the C-3 position is susceptible to oxidation, a common transformation that converts it into the corresponding carboxylic acid, 1-Benzyl-7-ethylindole-3-carboxylic acid. This reaction is a fundamental process in organic synthesis and can be achieved using a variety of oxidizing agents. The reactivity of indole-3-carbaldehydes is well-established, and they are known to be easily oxidized to their carboxylic acid counterparts. wikipedia.org

In biological systems, enzymes known as aldehyde oxidases, which are typically molybdenum-containing enzymes, can catalyze the conversion of aldehydes to carboxylic acids. nih.gov For instance, the ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) has been shown to function in the oxidation of indole-3-carbaldehyde (ICHO) to indole-3-carboxylic acid (ICOOH). nih.govnih.gov

In a laboratory setting, this transformation is typically accomplished with common chemical oxidants. The choice of reagent depends on the desired reaction conditions and the tolerance of other functional groups within the molecule.

Table 1: Selected Reagents for the Oxidation of Aldehydes to Carboxylic Acids

| Reagent(s) | Typical Conditions | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic or acidic solution, often with heating | A strong, inexpensive oxidant. Care must be taken to avoid over-oxidation or reaction with the indole ring. |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature | A powerful oxidant, but chromium reagents pose environmental concerns. |

| Pinnick Oxidation (NaClO₂ with a scavenger) | t-BuOH/water, NaH₂PO₄, 2-methyl-2-butene | A mild and highly selective method for oxidizing aldehydes without affecting other sensitive groups. |

The conversion to the carboxylic acid significantly alters the electronic properties of the C-3 substituent, changing it from a meta-directing aldehyde to a meta-directing carboxylic acid, and provides a new functional handle for further derivatization, such as esterification or amidation.

Electrophilic Aromatic Substitution (EAS) on the Indole Nucleus of 1-Benzyl-7-ethylindole-3-carbaldehyde

The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). nih.gov The regioselectivity of this reaction on 1-Benzyl-7-ethylindole-3-carbaldehyde is complex, dictated by the combined electronic and steric effects of the substituents at the N-1, C-3, and C-7 positions.

Regioselectivity in Multi-substituted Indoles (C-2, C-6, C-4 Positions)

For unsubstituted indoles, EAS overwhelmingly occurs at the C-3 position. stackexchange.com However, in 1-Benzyl-7-ethylindole-3-carbaldehyde, this position is blocked by a formyl group. The formyl group is electron-withdrawing and deactivating, which disfavors electrophilic attack on the pyrrole (B145914) ring and directs incoming electrophiles meta to itself (i.e., C-5 and C-7).

With the C-3 position occupied, the most likely sites for electrophilic attack are the C-2 position on the pyrrole ring and the C-4, C-5, and C-6 positions on the benzene ring. stackexchange.combeilstein-journals.org

C-2 Position: The nitrogen atom of the indole ring strongly directs electrophiles to the C-2 position (an ortho-like position). Attack at C-2 leads to a stabilized carbocation intermediate where the positive charge can be delocalized onto the nitrogen atom. However, the C-3 formyl group's deactivating nature can reduce the reactivity of the C-2 position.

C-6 and C-4 Positions: The benzene portion of the indole nucleus, known as the benzo moiety, can also undergo substitution. The indole nitrogen's lone pair increases the electron density of the entire bicyclic system, activating the benzo ring towards EAS, particularly at the C-4 and C-6 positions. uci.edu In cases where the pyrrole ring is deactivated, substitution on the benzene ring becomes more favorable. The stability of the intermediate sigma complex is a key factor; attack at C-4 results in an intermediate that maintains the aromaticity of the separate benzene ring, which is energetically favorable. stackexchange.com

Influence of N-Benzyl and C-7 Ethyl Substituents on Indole Nucleus Reactivity and Selectivity

The substituents at the N-1 and C-7 positions significantly modulate the general regioselectivity patterns.

C-7 Ethyl Group: The ethyl group at C-7 is an alkyl substituent and acts as an electron-donating group through induction. mdpi.com This effect activates the benzene ring, making it more susceptible to electrophilic attack. As an ortho, para-director, the C-7 ethyl group strongly activates the C-6 position (ortho) and C-4 position (para). The activation at C-6 is particularly strong due to the proximity. Conversely, the steric hindrance from the ethyl group makes direct electrophilic attack at the C-7 position itself highly unlikely.

Combined Effect: The directing effects on 1-Benzyl-7-ethylindole-3-carbaldehyde are a composite of these influences.

Deactivation: The C-3 formyl group deactivates the ring, especially the C-2 position.

Activation: The N-benzyl and C-7 ethyl groups activate the ring. The C-7 ethyl group strongly activates the C-6 and C-4 positions.

Regiochemical Outcome: The most probable sites for electrophilic substitution would be the C-6 and C-4 positions, which are strongly activated by the C-7 ethyl group. The C-2 position remains a possibility, but its reactivity is diminished by the adjacent deactivating formyl group. The final product distribution would depend on the specific electrophile and reaction conditions used.

Transformations Involving the N-1 Benzyl (B1604629) Group

The N-benzyl group is not merely a passive substituent; it can be chemically altered or removed, providing a route to further structural diversity.

Selective Cleavage and Derivatization of the N-Benzyl Moiety

The N-benzyl group is a widely used protecting group for nitrogen in heterocyclic compounds like indoles because of its stability under many reaction conditions. researchgate.net However, it can be selectively cleaved (debenzylation) to reveal the N-H indole, which can then be derivatized with other functional groups.

Several methods exist for N-debenzylation, with the choice often depending on the presence of other sensitive functional groups in the molecule. jst.go.jpnih.gov

Table 2: Common Methods for N-Debenzylation of Indoles

| Method | Reagent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Methanol or Ethanol, often at elevated temperature and pressure. nih.gov | This is a common and clean method but is incompatible with reducible groups like alkenes or some halogens. researchgate.net A mixed catalyst system of Pd/C and niobic acid-on-carbon has been shown to facilitate this reaction. nih.gov |

| Lewis Acid Cleavage | AlCl₃ | Benzene or Anisole | Effective for various N-benzyl indoles, but can be harsh and may not be suitable for molecules with other acid-sensitive groups. jst.go.jp |

| Oxidative Cleavage | DDQ, CAN | Acetonitrile (B52724)/H₂O | Useful for electron-rich benzyl groups (e.g., p-methoxybenzyl), but may affect the electron-rich indole nucleus. |

| Birch Reduction | Na or Li, liquid NH₃ | -78 °C | A dissolving metal reduction capable of cleaving the benzyl group. |

Once the benzyl group is removed, the resulting 7-ethylindole-3-carbaldehyde can be re-alkylated or acylated at the nitrogen position to introduce a wide variety of different substituents.

Aromatic Substitution Reactions on the Pendant Phenyl Ring of the Benzyl Group

Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur on the phenyl ring of the benzyl moiety, primarily at the para position due to reduced steric hindrance, and to a lesser extent at the ortho positions. uci.eduuomustansiriyah.edu.iq The reaction would likely require more forcing conditions compared to the substitution of unsubstituted benzene due to the deactivating effect of the indolylmethyl substituent. libretexts.org This provides a pathway to modify the periphery of the molecule without altering the core indole structure.

Transformations Involving the C-7 Ethyl Group

The ethyl group at the C-7 position of the indole ring presents a valuable handle for further molecular elaboration. Its benzylic methylene group is susceptible to a range of chemical transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

The benzylic position of the C-7 ethyl group is the most reactive site for oxidation. Selective oxidation of this position can lead to the formation of a secondary alcohol or a ketone, depending on the reaction conditions and the oxidizing agent employed. These transformations are foundational for further derivatization of the side chain.

A variety of methods for the benzylic oxidation of alkylarenes have been developed, many of which can be applied to the 7-ethylindole scaffold. mdpi.com These methods often utilize transition metal catalysts in the presence of an oxidant. For instance, ruthenium-based catalysts, such as RuO2 supported on CeO2, have been shown to effectively oxidize alkylarenes to ketones using tert-butyl hydroperoxide (TBHP) as the oxidant. mdpi.com Copper, cobalt, chromium, and manganese catalysts are also commonly employed for benzylic oxidation in combination with TBHP. mdpi.com

Non-metal catalyzed methods have also gained prominence. For example, photocatalyzed oxidation using fluorescein (B123965) as a photocatalyst in acetonitrile has been reported to convert benzylic C-H bonds to the corresponding ketones in moderate to high yields. mdpi.com

The selective oxidation of the ethyl group in 1-benzyl-7-ethylindole-3-carbaldehyde would likely proceed as follows:

Oxidation to 1-(1-Benzyl-3-formyl-1H-indol-7-yl)ethan-1-ol: Mild oxidation conditions could selectively hydroxylate the benzylic carbon, yielding the corresponding secondary alcohol.

Oxidation to 7-Acetyl-1-benzyl-1H-indole-3-carbaldehyde: More vigorous oxidation or the use of specific catalytic systems would lead to the formation of the corresponding acetophenone (B1666503) derivative. This transformation is a key step in introducing a carbonyl functional group, which can then be used for a variety of subsequent reactions.

The choice of oxidant and catalyst is crucial to avoid over-oxidation or reaction with the electron-rich indole ring. The presence of the aldehyde at the C-3 position also needs to be considered, as it could be susceptible to oxidation under certain conditions.

Table 1: Potential Methods for Selective Oxidation of the C-7 Ethyl Group

| Oxidizing System | Potential Product | Key Features |

|---|---|---|

| RuO2/CeO2, TBHP | 7-Acetyl-1-benzyl-1H-indole-3-carbaldehyde | Effective for converting alkylarenes to ketones. mdpi.com |

| CuCl2·2H2O, TBHP | 7-Acetyl-1-benzyl-1H-indole-3-carbaldehyde | Utilizes an inexpensive and readily available copper catalyst. mdpi.com |

| Fluorescein, visible light, air | 7-Acetyl-1-benzyl-1H-indole-3-carbaldehyde | A metal-free, photocatalytic approach. mdpi.com |

The introduction of a hydroxyl or carbonyl group at the benzylic position of the C-7 ethyl side chain opens up a wide array of possibilities for further functionalization. These newly introduced functional groups can serve as points of attachment for other molecular fragments or can be transformed into a variety of other functionalities.

From 1-(1-Benzyl-3-formyl-1H-indol-7-yl)ethan-1-ol:

The secondary alcohol can be a versatile intermediate. For instance, it can undergo:

Esterification or Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides to form the corresponding esters or ethers.

Nucleophilic Substitution: Conversion of the hydroxyl group into a good leaving group, followed by substitution with various nucleophiles to introduce functionalities such as azides, halides, or cyanides.

Dehydration: Elimination of water to form a vinyl group at the C-7 position, which can then participate in polymerization or other addition reactions.

From 7-Acetyl-1-benzyl-1H-indole-3-carbaldehyde:

The ketone functionality of the 7-acetyl group is a hub for a multitude of chemical transformations. Some of the key derivatization pathways include:

Reduction: The ketone can be selectively reduced back to the secondary alcohol using reducing agents like sodium borohydride, or it can be completely reduced to an ethyl group via methods such as the Wolff-Kishner or Clemmensen reduction.

Reactions with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonyl carbon to create tertiary alcohols, thereby extending the carbon chain.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond, providing access to various alkene derivatives.

Formation of Imines and Related Derivatives: Condensation with primary amines can yield imines, which can be further reduced to secondary amines. Reactions with hydroxylamine (B1172632) or hydrazines would produce oximes and hydrazones, respectively.

Alpha-Halogenation: The methyl group of the acetyl moiety can be halogenated under acidic or basic conditions, creating a reactive site for subsequent nucleophilic substitution reactions.

These derivatization strategies allow for the systematic modification of the C-7 side chain, enabling the synthesis of a diverse library of compounds based on the 1-benzyl-7-ethylindole-3-carbaldehyde scaffold. The compatibility of these reactions with the other functional groups present in the molecule would need to be carefully considered in any synthetic plan.

Table 2: Potential Derivatization Reactions of the C-7 Side Chain

| Starting Material | Reagent(s) | Product Type |

|---|---|---|

| 1-(1-Benzyl-3-formyl-1H-indol-7-yl)ethan-1-ol | Acetyl chloride | Ester |

| 1-(1-Benzyl-3-formyl-1H-indol-7-yl)ethan-1-ol | SOCl2, then NaN3 | Azide |

| 7-Acetyl-1-benzyl-1H-indole-3-carbaldehyde | NaBH4 | Secondary alcohol |

| 7-Acetyl-1-benzyl-1H-indole-3-carbaldehyde | CH3MgBr | Tertiary alcohol |

| 7-Acetyl-1-benzyl-1H-indole-3-carbaldehyde | Ph3P=CH2 | Alkene |

| 7-Acetyl-1-benzyl-1H-indole-3-carbaldehyde | NH2OH | Oxime |

Spectroscopic and Structural Elucidation of 1 Benzyl 7 Ethylindole 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental data, a detailed analysis of the NMR spectra for 1-Benzyl-7-ethylindole-3-carbaldehyde cannot be provided. A theoretical discussion of expected spectral features would be speculative and would not adhere to the requirement for scientifically accurate, research-based findings.

1H NMR Spectral Analysis: Detailed Chemical Shift Assignments, Coupling Constant Interpretation, and Integration for Proton Environments

Specific chemical shifts (δ), coupling constants (J), and integration values for the protons of 1-Benzyl-7-ethylindole-3-carbaldehyde are not available in the scientific literature.

13C NMR Spectral Analysis: Elucidation of Carbon Atom Environments and Substitution Patterns

The precise chemical shifts for the 18 carbon atoms of 1-Benzyl-7-ethylindole-3-carbaldehyde have not been reported.

Two-Dimensional NMR Techniques: Application of COSY, HSQC/HMQC, HMBC, and NOESY for Complete Structural Assignment and Proximity Relationships

There are no published studies detailing the use of 2D NMR techniques for the structural elucidation of 1-Benzyl-7-ethylindole-3-carbaldehyde.

Dynamic NMR Studies: Investigation of Conformational Dynamics, including Hindered Rotation of the N-Benzyl Group and Ethyl Group

No dynamic NMR studies concerning the conformational dynamics of 1-Benzyl-7-ethylindole-3-carbaldehyde have been found in the public domain.

Mass Spectrometry

Fragmentation Pattern Analysis and Elucidation of Major Fragmentation Pathways

A detailed analysis of the mass spectrometry fragmentation pattern and the elucidation of the major fragmentation pathways for 1-Benzyl-7-ethylindole-3-carbaldehyde cannot be provided as no mass spectral data has been published.

Infrared (IR) Spectroscopy

Identification and Assignment of Characteristic Functional Group Absorptions (e.g., Carbonyl Stretching Frequencies)

Without experimental infrared spectra, the identification and assignment of characteristic functional group absorptions for 1-Benzyl-7-ethylindole-3-carbaldehyde are not possible.

Vibrational Analysis and Conformational Insights

A vibrational analysis to gain conformational insights into the structure of 1-Benzyl-7-ethylindole-3-carbaldehyde has not been reported in the available scientific literature.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination and Bond Geometries

There are no published single-crystal X-ray diffraction studies for 1-Benzyl-7-ethylindole-3-carbaldehyde. Consequently, its solid-state molecular structure and precise bond geometries remain undetermined.

Analysis of Crystal Packing and Intermolecular Interactions

As no crystallographic data is available, an analysis of the crystal packing and intermolecular interactions for 1-Benzyl-7-ethylindole-3-carbaldehyde cannot be performed.

Computational and Theoretical Investigations of 1 Benzyl 7 Ethylindole 3 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of heterocyclic compounds like substituted indoles. These methods provide deep insights into the electronic nature and reactivity of molecules.

DFT calculations are instrumental in elucidating the electronic landscape of a molecule. For indole (B1671886) derivatives, the nature and position of substituents significantly modulate the electron distribution, which in turn dictates the molecule's reactivity and photophysical properties. chemrxiv.orgchemrxiv.org

The electronic structure of 1-benzyl-7-ethylindole-3-carbaldehyde is influenced by a combination of effects. The indole nucleus itself is an electron-rich aromatic system. The substituents modify this distribution:

N-Benzyl Group : The benzyl (B1604629) group attached to the indole nitrogen is generally considered to be weakly electron-withdrawing through an inductive effect, but it can also participate in π-stacking interactions. Its primary influence is often steric, affecting the conformation of the molecule. nih.gov

C-3 Carbaldehyde Group : This is a strong electron-withdrawing group due to the electronegativity of the oxygen atom and its ability to participate in resonance with the indole ring. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and affects the charge distribution on the pyrrole (B145914) ring. researchgate.netwikipedia.org

C-7 Ethyl Group : An alkyl group like ethyl is typically electron-donating through an inductive effect, increasing the electron density of the benzene (B151609) portion of the indole ring. mdpi.com

Molecular Orbitals and Charge Distribution: The Highest Occupied Molecular Orbital (HOMO) and LUMO are critical in determining electronic transitions and reactivity. In substituted indoles, the HOMO is generally localized on the indole ring, while the LUMO's position is heavily influenced by electron-withdrawing substituents. For 1-benzyl-7-ethylindole-3-carbaldehyde, the HOMO is expected to be distributed across the indole core, with some contribution from the ethyl group. The LUMO, however, would likely be centered predominantly on the C-3 carbaldehyde group and the adjacent C2-C3 bond of the pyrrole ring.

This distribution leads to a significant HOMO-LUMO energy gap that influences the molecule's stability and UV-visible absorption properties. The presence of both electron-donating (ethyl) and electron-withdrawing (carbaldehyde) groups can lead to a "push-pull" effect, often resulting in a smaller HOMO-LUMO gap compared to unsubstituted indole, which would cause a bathochromic (red) shift in its absorption spectrum. chemrxiv.org

Charge distribution calculations, often performed using methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP), reveal the reactive sites of the molecule. The oxygen atom of the carbaldehyde group is expected to be the most electronegative site (negative potential), making it a center for electrophilic attack or hydrogen bonding. The indole nitrogen's lone pair is engaged in the N-benzyl bond, but the aromatic ring itself remains a site of high electron density, particularly at positions not occupied by the strong electron-withdrawing group. researchgate.netnih.gov

Table 1: Predicted Effects of Substituents on the Electronic Properties of the Indole Ring

| Substituent | Position | Predicted Effect on Electronic Structure | Key References |

|---|---|---|---|

| Benzyl | N-1 | Primarily steric influence; weak inductive withdrawal. Can affect orbital energies through conformational changes. | nih.govresearchgate.net |

| Ethyl | C-7 | Electron-donating (inductive effect), increasing electron density on the benzene part of the indole ring. | mdpi.com |

| Carbaldehyde | C-3 | Strong electron-withdrawing (resonance and inductive effects), lowering LUMO energy and polarizing the molecule. | researchgate.netwikipedia.org |

Computational chemistry provides reliable predictions of spectroscopic data, which are invaluable for structural elucidation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard for calculating NMR chemical shifts. mdpi.com For 1-benzyl-7-ethylindole-3-carbaldehyde, key predicted shifts can be inferred from studies on similar compounds. csic.esmdpi.com

¹H-NMR : The aldehyde proton (CHO) is expected to resonate significantly downfield, typically in the range of 9.7-10.3 ppm. mdpi.com The protons of the benzylic methylene (B1212753) (CH₂) would likely appear as a singlet around 5.4-5.5 ppm. mdpi.com The ethyl group would show a characteristic quartet for the CH₂ and a triplet for the CH₃. Protons on the indole ring would appear in the aromatic region (7.0-8.5 ppm), with their exact shifts influenced by the electronic effects of all three substituents.

¹³C-NMR : The carbonyl carbon of the aldehyde is highly deshielded, with a predicted chemical shift in the range of 180-190 ppm. The benzylic methylene carbon would be found around 50 ppm. mdpi.com The carbons of the indole ring would span a range from approximately 110 to 140 ppm. csic.es

Table 2: Predicted NMR Chemical Shifts (ppm) for Key Groups based on Analogous Compounds

| Group | Nucleus | Predicted Chemical Shift (ppm) | Reference Compound(s) |

|---|---|---|---|

| Aldehyde | ¹H | 9.7 - 10.3 | N-substituted indole-3-carbaldehyde oximes mdpi.com |

| Aldehyde | ¹³C | ~185 | Indole-3-carbaldehyde researchgate.net |

| Benzyl CH₂ | ¹H | 5.4 - 5.5 | 1-benzyl-1H-indole-3-carbaldehyde oxime mdpi.com |

| Benzyl CH₂ | ¹³C | ~50 | 1-benzyl-1H-indole-3-carbaldehyde oxime mdpi.com |

| Indole NH | N/A | (Substituted) | N/A |

| Indole Ring | ¹H | 7.0 - 8.5 | Indole-3-carbaldehyde derivatives csic.es |

| Indole Ring | ¹³C | 110 - 140 | Indole-3-carbaldehyde derivatives csic.es |

IR Frequencies: Theoretical calculations of vibrational frequencies are crucial for interpreting experimental IR spectra. The most characteristic vibration for this molecule would be the C=O stretching frequency of the aldehyde group. In computational studies of indole-3-carbaldehyde, this peak is typically predicted to be strong and located in the region of 1650-1700 cm⁻¹. researchgate.netspectrabase.com The presence of conjugation with the indole ring tends to lower this frequency compared to a simple aliphatic aldehyde. Other predictable vibrations include C-H stretches of the aromatic and alkyl groups (around 2900-3100 cm⁻¹) and various C-C and C-N stretching modes that characterize the indole skeleton. tsijournals.com

Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions, including the identification of intermediates and the calculation of transition state energies.

The synthesis of 1-benzyl-7-ethylindole-3-carbaldehyde would likely involve N-benzylation and C-7 ethylation of an indole precursor, followed by formylation at the C-3 position. The most common method for introducing a C-3 carbaldehyde group onto an electron-rich indole ring is the Vilsmeier-Haack reaction . ijpcbs.comsid.irresearchgate.net

DFT studies on the Vilsmeier-Haack reaction mechanism have detailed the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃ and its subsequent attack on the indole ring. researchgate.net The calculations show that for indole, electrophilic attack is highly favored at the C-3 position due to the formation of a more stable cationic intermediate (an indoleninium ion) where the positive charge is stabilized by the nitrogen atom. researchgate.netresearchgate.net Theoretical modeling can map the potential energy surface of the reaction, calculating the activation barriers for each step:

Formation of the Vilsmeier reagent.

Electrophilic attack of the reagent at C-3 of the indole.

Hydrolysis of the resulting iminium salt to yield the final aldehyde.

Conformational Analysis

The three-dimensional structure and flexibility of 1-benzyl-7-ethylindole-3-carbaldehyde are primarily determined by the rotational freedom of the N-benzyl and C-7 ethyl substituents.

C-7 Ethyl Group Conformation: The ethyl group at the C-7 position also has rotational freedom around the C(indole)-C(ethyl) bond. The barrier to rotation for an ethyl group on an aromatic ring is generally low, typically in the range of 1-3 kcal/mol. huji.ac.ilnih.gov The preferred conformation will place the methyl group of the ethyl substituent in a position that minimizes steric interaction with the adjacent N-benzyl group.

The indole ring system is largely planar, but bulky substituents can induce minor distortions.

The C-3 carbaldehyde group generally prefers to be coplanar with the pyrrole ring to maximize resonance stabilization.

The C-7 ethyl group and the N-1 benzyl group , due to their size, can cause some out-of-plane distortion or puckering of the indole ring. mdpi.com This is particularly relevant due to the potential for steric repulsion between these two adjacent groups. Computational geometry optimizations can precisely quantify these distortions by calculating key dihedral angles. Studies on substituted indoles show that while the core ring system remains largely planar, bond angles and lengths can be slightly altered by the electronic and steric demands of the substituents. chemrxiv.org For example, electron-withdrawing groups can lengthen adjacent bonds within the ring system due to resonance effects. wikipedia.org

Applications in Advanced Organic Synthesis and Materials Science

1-Benzyl-7-ethylindole-3-carbaldehyde as a Versatile Building Block

The reactivity of 1-Benzyl-7-ethylindole-3-carbaldehyde is dominated by the electrophilic nature of the aldehyde and the nucleophilic character of the indole (B1671886) core, making it a powerful tool in the synthesis of complex molecular architectures.

The indole-3-carbaldehyde moiety is a well-established precursor for the synthesis of a wide array of heterocyclic compounds. The aldehyde group readily participates in condensation reactions with various binucleophiles to construct fused heterocyclic systems. For instance, reaction with hydrazines can yield pyrazole (B372694) derivatives, while condensation with amidines or guanidines can lead to the formation of pyrimidine-fused indoles. researchgate.netresearchgate.net The presence of the N-benzyl group can enhance solubility in organic solvents, facilitating homogeneous reaction conditions. The 7-ethyl group, through its steric and electronic influence, can direct the regioselectivity of certain cyclization reactions and modulate the biological activity of the resulting heterocyclic products.

The Vilsmeier-Haack reaction is a key method for the synthesis of indole-3-carbaldehydes. organic-chemistry.orgwikipedia.orgsid.ir This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org In the context of 1-Benzyl-7-ethylindole-3-carbaldehyde, the synthesis would likely involve the initial preparation of 1-benzyl-7-ethylindole, followed by a Vilsmeier-Haack formylation which selectively introduces the aldehyde group at the electron-rich C-3 position of the indole nucleus. rsc.org

A plausible synthetic pathway is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 7-Ethylindole (B1586515) | Benzyl (B1604629) bromide, strong base (e.g., NaH) in an aprotic solvent (e.g., DMF) | 1-Benzyl-7-ethylindole |

| 2 | 1-Benzyl-7-ethylindole | POCl₃, DMF | 1-Benzyl-7-ethylindole-3-carbaldehyde |

This table outlines a probable synthetic route to 1-Benzyl-7-ethylindole-3-carbaldehyde based on standard organic chemistry reactions.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern diversity-oriented synthesis. nih.govresearchgate.net Indole-3-carbaldehyde derivatives are excellent substrates for various MCRs. nih.govresearchgate.net For example, in the Groebke-Blackburn-Bienaymé reaction, an indole-3-carbaldehyde can react with an aminoazine and an isocyanide to rapidly generate fused imidazopyridine scaffolds. nih.gov

The participation of 1-Benzyl-7-ethylindole-3-carbaldehyde in such reactions is anticipated to yield structurally diverse and complex polyheterocyclic systems. The aldehyde function serves as the electrophilic component, reacting with the nucleophilic partners to initiate the reaction cascade. The substituents at the N-1 and C-7 positions are expected to influence the reactivity and the steric outcome of these transformations, potentially leading to novel molecular frameworks with interesting biological profiles. beilstein-journals.org

Indole alkaloids represent a vast and structurally diverse class of natural products with a wide range of biological activities. researchgate.netnih.gov The synthesis of analogues of these natural products is a key strategy in medicinal chemistry for the development of new therapeutic agents. Indole-3-carbaldehydes are crucial intermediates in the synthesis of many such analogues. researchgate.net They can be elaborated through various synthetic transformations, including Wittig-type reactions, reductions to alcohols, and oxidations to carboxylic acids, to build up the complex side chains characteristic of many indole alkaloids.

1-Benzyl-7-ethylindole-3-carbaldehyde, with its specific substitution pattern, can be envisioned as a strategic starting material for the synthesis of analogues of natural products containing a 7-alkylindole core. The N-benzyl group can serve as a protecting group that can be removed at a later stage of the synthesis, while the 7-ethyl group would be an integral part of the final molecular structure, potentially enhancing its lipophilicity and influencing its interaction with biological targets.

Development of Novel Functional Materials

The unique electronic and photophysical properties of the indole ring system make it an attractive component for the design of novel functional materials.

Functional polymers containing heterocyclic moieties are of great interest for a variety of applications, including organic electronics and sensor technology. rsc.org The aldehyde functionality of 1-Benzyl-7-ethylindole-3-carbaldehyde provides a convenient handle for its incorporation into polymeric structures. For instance, it can be polymerized with suitable co-monomers through condensation polymerization or undergo post-polymerization modification to attach it to a pre-formed polymer backbone. The resulting polymers would possess the electronic properties of the indole core, which could be tuned by the N-benzyl and C-7 ethyl substituents. Such materials could find applications as organic semiconductors or as sensory materials where the indole fluorescence is modulated by external stimuli.

Indole derivatives are known to exhibit interesting photophysical properties, including fluorescence, and have been investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.govresearchgate.net The extended π-system of the indole ring, in conjunction with the carbaldehyde group, can act as a chromophore. The N-benzyl group can influence the solid-state packing and morphology of thin films, which is crucial for the performance of optoelectronic devices. The 7-ethyl group can further modify the electronic properties and solubility of the molecule. Derivatives of 1-Benzyl-7-ethylindole-3-carbaldehyde could potentially be explored as components of photoresponsive materials, where light absorption leads to a change in the material's properties. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 1-Benzyl-7-ethylindole-3-carbaldehyde, and how can reaction conditions be optimized for higher yields?

Answer:

Synthesis typically involves multi-step indole functionalization. Key steps include:

- Friedel-Crafts alkylation to introduce the benzyl group at the 1-position.

- Vilsmeier-Haack formylation for the 3-carbaldehyde group, requiring anhydrous conditions to avoid hydrolysis of intermediates .

- Ethylation at the 7-position via nucleophilic substitution, optimized by controlling temperature (40–60°C) and using catalysts like potassium carbonate .

Yield optimization requires rigorous moisture control, inert atmospheres, and monitoring via TLC/HPLC to isolate intermediates.

Basic: How should researchers characterize the purity and structural integrity of 1-Benzyl-7-ethylindole-3-carbaldehyde?

Answer:

- Analytical Techniques :

- NMR (¹H/¹³C) to confirm substituent positions and absence of byproducts (e.g., residual benzyl chloride).

- HPLC-MS for purity assessment (>95% recommended for biological assays).

- FT-IR to verify aldehyde C=O stretch (~1700 cm⁻¹) and indole N-H bands .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, though challenges arise due to low melting points .

Advanced: How do structural modifications (e.g., benzyl vs. ethyl groups) influence the compound’s bioactivity in anticancer assays?

Answer:

- Structure-Activity Relationship (SAR) :

- The benzyl group enhances lipophilicity, improving membrane permeability but potentially reducing solubility.

- Ethyl substitution at the 7-position may sterically hinder interactions with target proteins (e.g., kinase binding pockets) .

- Methodology :

- Compare IC₅₀ values against analogs (e.g., 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one) using MTT assays.

- Computational docking (e.g., AutoDock Vina) models substituent effects on binding affinity .

Advanced: What experimental strategies can resolve contradictions in reported toxicity data for indole derivatives like 1-Benzyl-7-ethylindole-3-carbaldehyde?

Answer:

- Data Validation :

- Replicate studies under standardized conditions (e.g., OECD guidelines for acute toxicity).

- Use positive/negative controls (e.g., known hepatotoxins) to calibrate assays.

- Statistical Analysis :

Basic: What are the stability considerations for storing 1-Benzyl-7-ethylindole-3-carbaldehyde, and how can degradation products be identified?

Answer:

- Storage :

- Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation.

- Avoid moisture (hygroscopic aldehyde group) by using desiccants .

- Degradation Analysis :

- Monitor via LC-MS for oxidized byproducts (e.g., carboxylic acid derivatives).

- Accelerated stability studies (40°C/75% RH) predict shelf life .

Advanced: How can computational methods predict the electrophilic reactivity of the 3-carbaldehyde group in nucleophilic environments?

Answer:

- Quantum Chemical Calculations :

- Calculate Fukui indices (DFT) to identify electrophilic sites.

- Simulate reaction pathways with Gaussian or ORCA for Schiff base formation kinetics.

- Experimental Correlation :

- Compare computational predictions with NMR kinetic studies in buffered solutions (pH 7.4) .

Basic: What safety protocols are critical when handling 1-Benzyl-7-ethylindole-3-carbaldehyde in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What methodologies are recommended for studying the compound’s interaction with serum proteins or DNA?

Answer:

- Biophysical Assays :

- Fluorescence Quenching : Monitor tryptophan residues in albumin upon binding.

- Circular Dichroism (CD) : Detect conformational changes in DNA helices.

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and thermodynamic parameters .

Advanced: How can researchers address reproducibility challenges in synthesizing 1-Benzyl-7-ethylindole-3-carbaldehyde across different labs?

Answer:

- Standardization :

- Collaborative Validation : Cross-lab round-robin studies to identify critical variables (e.g., stirring rate, heating source) .

Basic: What analytical techniques are suitable for quantifying 1-Benzyl-7-ethylindole-3-carbaldehyde in biological matrices?

Answer:

- Sample Preparation :

- Protein precipitation with acetonitrile (1:3 v/v) to isolate the compound from plasma.

- Detection :

- UHPLC-ESI-MS/MS in MRM mode for high sensitivity (LOD ~0.1 ng/mL).

- Validate method specificity using blank matrix spikes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.